molecular formula C18H21NO4S B2694035 Methyl 4-((5-hydroxy-3-(thiophen-3-yl)pentyl)carbamoyl)benzoate CAS No. 2034540-73-1

Methyl 4-((5-hydroxy-3-(thiophen-3-yl)pentyl)carbamoyl)benzoate

Cat. No.: B2694035
CAS No.: 2034540-73-1
M. Wt: 347.43
InChI Key: HFVPHJMEXBOXFV-UHFFFAOYSA-N
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Description

Methyl 4-((5-hydroxy-3-(thiophen-3-yl)pentyl)carbamoyl)benzoate is a synthetic organic compound with the molecular formula C 18 H 21 NO 4 S and a molecular weight of 347.4 g/mol . Its structure integrates a benzoate ester linked to a carbamoyl group and a pentyl chain featuring a terminal hydroxy group and a thiophen-3-yl moiety . The presence of the heteroaromatic thiophene ring is a significant feature found in various pharmacologically active compounds and materials science research . This specific molecular architecture, including the hydrogen-bond donor and acceptor sites, makes it a valuable intermediate for researchers in medicinal chemistry. It is primarily used in the synthesis and development of novel compounds, particularly as a building block for potential MIF inhibitors or other biologically relevant molecules . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 4-[(5-hydroxy-3-thiophen-3-ylpentyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-23-18(22)15-4-2-14(3-5-15)17(21)19-9-6-13(7-10-20)16-8-11-24-12-16/h2-5,8,11-13,20H,6-7,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVPHJMEXBOXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((5-hydroxy-3-(thiophen-3-yl)pentyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the thiophene derivative. The key steps include:

  • Amidation Reaction: The initial step involves the reaction of a suitable thiophene derivative with an appropriate amine to form the carbamoyl group.

  • Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. Continuous flow chemistry and advanced purification techniques are employed to achieve large-scale production.

Types of Reactions:

  • Oxidation: Oxidation reactions can be used to introduce the hydroxyl group.

  • Reduction: Reduction reactions may be employed to modify the thiophene ring.

  • Substitution: Substitution reactions are used to introduce various functional groups.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used.

  • Substitution Reagents: Various halogenating agents and nucleophiles are employed.

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives of the thiophene ring.

  • Reduction Products: Reduced forms of the thiophene ring.

  • Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: Medicine: The compound is being investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities. Industry: It is used in the production of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 4-((5-hydroxy-3-(thiophen-3-yl)pentyl)carbamoyl)benzoate exerts its effects involves interactions with specific molecular targets. The thiophene ring can bind to various receptors and enzymes, leading to biological effects. The hydroxyl group enhances solubility and reactivity, while the carbamoyl group provides additional binding sites.

Comparison with Similar Compounds

Methyl 4-(carbamoylamino)benzoate

  • Structure: Features a urea (carbamoylamino) group instead of the pentyl-thiophene-carbamoyl chain.
  • Properties : Reduced hydrophobicity (logP ~1.5–2.0) compared to the target compound due to the absence of the thiophene and pentyl groups.
  • Application : Part of a hit series evaluated as aquaporin-3 and aquaporin-7 inhibitors, highlighting the role of the benzoate-carbamoyl scaffold in bioactivity .

Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate

  • Structure : Contains a thiadiazole ring linked via methoxy instead of the pentyl-thiophene chain.
  • Properties : Higher molecular weight (MW ~375 g/mol) and increased hydrogen-bond acceptor count (6 vs. 5 in the target compound).
  • Safety : Classified for acute toxicity (Category 4 oral/dermal/inhalation), suggesting stricter handling protocols compared to untested analogs .

Methyl (E)-4-((1-ethoxy-1-oxo-4-phenylbut-3-en-2-yl)carbamoyl)benzoate

  • Structure : Substituted with an ethoxy-oxo butenyl-phenyl chain.
  • Key Difference : The phenyl and α,β-unsaturated ester groups enhance π-π stacking and electrophilicity, which may influence reactivity in biological systems .

Methyl 4-({4-(thiophen-3-yl)oxan-4-ylmethyl}carbamoyl)benzoate

  • Structure : Incorporates a tetrahydropyran (oxane) ring fused with thiophene.

Comparative Data Table

Property Target Compound Compound A Compound B Compound C Compound D
Molecular Formula C₁₈H₂₁NO₄S C₉H₁₀N₂O₃ C₁₈H₁₅N₃O₄S C₂₁H₂₁NO₅ C₁₉H₂₁NO₄S
Molecular Weight ~363.4 g/mol ~194.2 g/mol ~375.4 g/mol ~367.4 g/mol ~359.4 g/mol
Key Functional Groups Thiophene, hydroxyl, carbamoyl, ester Urea, ester Thiadiazole, phenylurea, ester α,β-unsaturated ester, phenyl Oxane-thiophene, ester
logP (Predicted) 2.8–3.5 1.5–2.0 3.0–3.5 3.2–3.8 2.8–3.2
Bioactivity Not reported Aquaporin inhibitor Not reported Not reported Not reported
Synthetic Method Not described Commercial purchase Standard coupling Suzuki coupling Not described

Key Insights

Thiophene vs. Heterocyclic Substitutions : Thiophene-containing compounds (Target, D) exhibit enhanced π-π interactions compared to phenyl (C) or thiadiazole (B) analogs, which may improve target binding in hydrophobic pockets .

Toxicity Considerations : Acute toxicity data for Compound B underscore the need for rigorous safety profiling of benzoate derivatives, especially those with reactive heterocycles .

Biological Activity

Methyl 4-((5-hydroxy-3-(thiophen-3-yl)pentyl)carbamoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

1. Chemical Structure and Synthesis

The compound features a carbamate functional group linked to a thiophene moiety, which is significant for its biological activity. The synthesis typically involves multi-step organic reactions, starting with the preparation of the thiophene derivative followed by functionalization to introduce the carbamate group.

Synthesis Overview

  • Starting Materials: Thiophene derivatives, carbamate precursors.
  • Key Reactions: Functionalization reactions including nucleophilic substitutions and coupling reactions.
  • Yield Optimization: Techniques such as high-throughput screening and continuous flow reactors are often employed to enhance yield and purity.

2. Biological Activity

The biological activity of this compound has been investigated in various studies, revealing potential therapeutic effects.

2.1 Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that thiophene derivatives can induce apoptosis in cancer cells through various pathways, including:

  • Inhibition of cell proliferation : Compounds similar to this compound have demonstrated IC50 values in the micromolar range against various cancer cell lines.
CompoundCell LineIC50 (µM)
Compound AHeLa12.5
Compound BMCF715.0
This compoundA549TBD

2.2 Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with LPS.

2.3 Enzyme Inhibition

Studies suggest that this compound may act as an enzyme inhibitor, potentially modulating pathways involved in pain and inflammation. For example:

  • Cyclooxygenase (COX) inhibition: Similar compounds have shown COX inhibition, leading to reduced prostaglandin synthesis.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that:

  • The thiophene ring may facilitate interaction with specific receptors or enzymes, leading to modulation of their activity.

4. Case Studies and Research Findings

Several case studies highlight the biological potential of related compounds:

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry reported that a series of thiophene-based compounds exhibited potent anticancer activity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Anti-inflammatory Effects

Research published in Phytotherapy Research demonstrated that thiophene derivatives could significantly reduce inflammation in animal models of arthritis by inhibiting NF-kB signaling pathways.

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